5-Acetoxy-3-chloro-2-pentanone-13C3

Mass Spectrometry Quantitative Analysis Internal Standard

5-Acetoxy-3-chloro-2-pentanone-13C3 is a stable isotope-labeled analog of the aliphatic reagent 5-acetoxy-3-chloro-2-pentanone (CAS 13051-49-5), specifically designed for advanced research applications requiring precise isotopic tracing. The compound is synthesized with three carbon-13 (¹³C) atoms, resulting in a molecular formula of C₄¹³C₃H₁₁ClO₃ and a molecular weight of approximately 181.59 g/mol.

Molecular Formula C₄¹³C₃H₁₁ClO₃
Molecular Weight 181.59
Cat. No. B1153463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-3-chloro-2-pentanone-13C3
Molecular FormulaC₄¹³C₃H₁₁ClO₃
Molecular Weight181.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetoxy-3-chloro-2-pentanone-13C3: Stable Isotope-Labeled Aliphatic Reagent for Mass Spectrometry and NMR Tracing


5-Acetoxy-3-chloro-2-pentanone-13C3 is a stable isotope-labeled analog of the aliphatic reagent 5-acetoxy-3-chloro-2-pentanone (CAS 13051-49-5), specifically designed for advanced research applications requiring precise isotopic tracing . The compound is synthesized with three carbon-13 (¹³C) atoms, resulting in a molecular formula of C₄¹³C₃H₁₁ClO₃ and a molecular weight of approximately 181.59 g/mol . This distinct mass shift enables accurate tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The unlabeled parent compound is a key intermediate in the synthesis of Vitamin B1 and serves as a versatile building block in organic synthesis .

Why Unlabeled 5-Acetoxy-3-chloro-2-pentanone Cannot Substitute for the 13C3-Labeled Analog in Quantitative Analytical Workflows


The unlabeled 5-acetoxy-3-chloro-2-pentanone lacks the essential mass difference required for use as an internal standard in LC-MS/MS or GC-MS assays, where co-eluting endogenous or matrix-derived compounds would compromise accurate quantification [1]. The ¹³C₃-labeled analog provides a distinct +3 Da mass shift while retaining near-identical chemical behavior, enabling precise differentiation between the analyte and internal standard during multiple reaction monitoring (MRM) [1]. Furthermore, in NMR-based metabolic flux or structural elucidation studies, the absence of the ¹³C label prevents site-specific tracking of the compound's carbon backbone through biosynthetic pathways .

Quantitative Differentiation of 5-Acetoxy-3-chloro-2-pentanone-13C3 Versus Unlabeled and Alternative Isotopologs


Mass Shift for MS/MS Internal Standardization: 13C3-Labeled vs. Unlabeled

5-Acetoxy-3-chloro-2-pentanone-13C3 exhibits a +3 Da mass shift relative to the unlabeled parent compound due to the incorporation of three ¹³C atoms . In contrast, the unlabeled analog shows no mass shift, while deuterated isotopologs may exhibit hydrogen-deuterium exchange or altered chromatographic retention times [1]. This 3 Da difference is sufficient to avoid isotopic overlap in quadrupole-based MS instruments while remaining close enough to preserve co-elution characteristics essential for matrix effect correction .

Mass Spectrometry Quantitative Analysis Internal Standard

Isotopic Purity and Labeling Position: 13C3 vs. Partially Labeled or Mixed Isotopologs

5-Acetoxy-3-chloro-2-pentanone-13C3 is synthesized with three ¹³C atoms specifically located within the carbon backbone, as indicated by its molecular formula C₄¹³C₃H₁₁ClO₃ . While specific isotopic enrichment data is not disclosed in public sources, typical specifications for research-grade ¹³C-labeled compounds require ≥98% isotopic purity at each labeled position to avoid signal splitting in NMR and ensure accurate MS quantification [1]. Unlabeled or partially labeled analogs would not provide the same level of spectral resolution or quantitative accuracy [1].

Stable Isotope Labeling Purity NMR Spectroscopy

Application as an Internal Standard in Quantitative LC-MS/MS: 13C3-Labeled vs. Unlabeled

The ¹³C₃-labeled analog is designed for use as an internal standard in LC-MS/MS methods for quantifying the unlabeled parent compound in biological samples [1]. While direct assay data is not publicly available, the established principle is that a stable isotope-labeled internal standard corrects for ion suppression/enhancement and variability in sample preparation, leading to improved accuracy and precision compared to using a structural analog or external standard calibration . Unlabeled analogs cannot be used as internal standards because they cannot be distinguished from the analyte .

LC-MS/MS Bioanalysis Method Validation

NMR Spectral Simplification for Carbon Tracing: 13C3-Labeled vs. Natural Abundance

The incorporation of three ¹³C atoms in 5-Acetoxy-3-chloro-2-pentanone-13C3 enhances the signal intensity of the labeled carbons in ¹³C NMR by a factor of approximately 90 compared to the natural abundance ¹³C (1.1%) in the unlabeled compound . While specific NMR data for this compound is not available in public repositories, the class-level expectation is a significant increase in sensitivity for the labeled positions, enabling detection at lower concentrations and facilitating site-specific tracking in metabolic studies [1]. The unlabeled analog would require much higher concentrations or extended acquisition times to achieve comparable signal-to-noise ratios [1].

NMR Spectroscopy Metabolic Flux Analysis Structure Elucidation

Recommended Application Scenarios for 5-Acetoxy-3-chloro-2-pentanone-13C3 Based on Quantitative Differentiation


LC-MS/MS Quantification of 5-Acetoxy-3-chloro-2-pentanone in Biological Matrices

Utilize 5-Acetoxy-3-chloro-2-pentanone-13C3 as an internal standard to develop and validate a sensitive and specific LC-MS/MS method for quantifying the unlabeled parent compound in plasma, urine, or tissue homogenates . The +3 Da mass shift ensures minimal isotopic overlap while maintaining near-identical chromatographic behavior, correcting for matrix effects and sample preparation variability .

Metabolic Flux Analysis and Pathway Tracing in Cellular Systems

Employ 5-Acetoxy-3-chloro-2-pentanone-13C3 in ¹³C metabolic flux analysis experiments to track the incorporation of the labeled carbon backbone into downstream metabolites . The enhanced sensitivity of ¹³C NMR at the labeled positions enables detection of low-abundance metabolic intermediates, providing insights into the compound's biotransformation pathways .

Reaction Mechanism Elucidation in Synthetic Organic Chemistry

Use 5-Acetoxy-3-chloro-2-pentanone-13C3 as a mechanistic probe in synthetic chemistry studies to determine the fate of specific carbon atoms during multi-step reactions . ¹³C NMR or MS analysis of reaction products will reveal whether the labeled carbons are retained, migrated, or eliminated, providing direct evidence for proposed reaction pathways .

Quality Control and Impurity Profiling of Vitamin B1 Synthesis Intermediates

Employ 5-Acetoxy-3-chloro-2-pentanone-13C3 as a reference standard for the development and validation of analytical methods to monitor the levels of the unlabeled intermediate during Vitamin B1 manufacturing . The labeled analog serves as a stable and distinguishable spike-in control for assessing recovery and matrix effects in complex reaction mixtures .

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